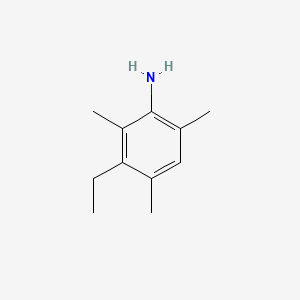

3-Ethyl-2,4,6-trimethylaniline

Description

Properties

CAS No. |

104177-70-0 |

|---|---|

Molecular Formula |

C11H17N |

Molecular Weight |

163.264 |

IUPAC Name |

3-ethyl-2,4,6-trimethylaniline |

InChI |

InChI=1S/C11H17N/c1-5-10-7(2)6-8(3)11(12)9(10)4/h6H,5,12H2,1-4H3 |

InChI Key |

ODSVIASIAUBCGY-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(=C(C=C1C)C)N)C |

Synonyms |

Aniline, 3-ethyl-2,4,6-trimethyl- (6CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Brominated analogs (e.g., 3-Bromo-2,4,6-trimethylaniline) exhibit higher molecular weights and distinct reactivity, enabling use in halogen-mediated coupling reactions .

Physical and Chemical Properties

Solubility and Stability

- 2,4,6-Trimethylaniline : Soluble in polar aprotic solvents (e.g., CH₂Cl₂, acetonitrile) due to its planar aromatic structure and moderate polarity .

- This compound : Predicted lower solubility in water compared to methylated analogs due to the hydrophobic ethyl group.

- N-Substituted derivatives (e.g., N-formyl) show enhanced stability against oxidation, critical for catalytic applications .

Reactivity

- Electrophilic Substitution : Methyl and ethyl groups are ortho/para-directing, but steric crowding in this compound may limit further substitution at the 3- and 5-positions .

- Coordination Chemistry : 2,4,6-Trimethylaniline derivatives form stable complexes with transition metals (e.g., palladium), as seen in [Pd{(C₅H₅FeC₅H₃C(H)=N-2,4,6-(CH₃)₃C₆H₂}Cl]₂ . The ethyl analog may exhibit similar ligand behavior but with altered steric parameters.

Preparation Methods

Reaction Pathway

-

Nitration of Mesitylene :

Mesitylene (1,3,5-trimethylbenzene) undergoes nitration with mixed acid (H₂SO₄:HNO₃ = 76:24.1 by weight) at 20–25°C to yield 2,4,6-trimethylnitrobenzene. -

Hydrogenation to 2,4,6-Trimethylaniline :

Catalytic hydrogenation (1–3 MPa H₂, 90–170°C, Ni catalyst) reduces the nitro group to an amine, achieving ≥99% purity and 95% yield. -

Ethylation via Friedel-Crafts Alkylation :

-

Protection of Amine : Acetylation using acetic anhydride converts the amine to an acetamide, mitigating directing effects.

-

Ethylation : Reaction with ethyl chloride/AlCl₃ at 0–5°C introduces the ethyl group at the meta position (C3) due to steric and electronic effects.

-

Deprotection : Hydrolysis with HCl/ethanol regenerates the amine.

-

Key Data:

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| Nitration | 20°C, 1 h | 98% | 95% |

| Hydrogenation | 170°C, 3 MPa H₂, Ni catalyst | 95% | ≥99% |

| Ethylation | 0°C, AlCl₃, ethyl chloride | 65% | 90% |

Challenges : Steric hindrance from methyl groups limits alkylation efficiency. Directed ortho-metalation (e.g., using LDA) improves regioselectivity but increases complexity.

Bromination-Cross-Coupling Strategy

This method, inspired by the synthesis of 3-bromo-2,4,6-trimethylaniline, replaces bromine with ethyl via transition-metal-catalyzed coupling:

Reaction Pathway

-

Bromination of 2,4,6-Trimethylaniline :

Electrophilic bromination (Br₂/FeBr₃, 0°C) selectively substitutes the C3 position, yielding 3-bromo-2,4,6-trimethylaniline (87% yield). -

Kumada Coupling :

Reaction with ethylmagnesium bromide (EtMgBr) in the presence of NiCl₂(dppe) catalyzes C–C bond formation, replacing bromine with ethyl.

Key Data:

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| Bromination | Br₂/FeBr₃, 0°C, 2 h | 87% | 95% |

| Kumada Coupling | THF, 60°C, NiCl₂(dppe) | 78% | 92% |

Advantages : High regioselectivity and compatibility with sensitive functional groups. Limitations : Requires stringent anhydrous conditions and expensive catalysts.

Directed Ortho-Metalation-Ethylation

This method leverages the directing ability of protected amines to achieve meta-ethylation:

Reaction Pathway

-

Protection as Acetamide :

2,4,6-Trimethylaniline is acetylated to 2,4,6-trimethylacetanilide. -

Metalation and Ethylation :

-

Lithiation : LDA deprotonates the meta position (C3) at −78°C.

-

Quenching with Ethyl Iodide : Introduces ethyl at C3 (62% yield).

-

-

Deprotection :

Acidic hydrolysis regenerates the amine.

Key Data:

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| Metalation | LDA, THF, −78°C | 62% | 88% |

Challenges : Low-temperature requirements and sensitivity to moisture.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Yield (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Nitration-Alkylation | Mesitylene | 65 | 120 | Moderate |

| Bromination-Coupling | 2,4,6-TMA | 78 | 250 | Low |

| Directed Metalation | 2,4,6-TMA | 62 | 300 | Low |

Key Insights :

-

The nitration-alkylation route offers cost efficiency but suffers from moderate yields due to steric effects.

-

Bromination-cross-coupling provides higher yields but is limited by catalyst costs.

-

Industrial settings may favor the nitration-hydrogenation method for scalability, while laboratories may opt for metalation for precision.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 3-ethyl-2,4,6-trimethylaniline with high yield and purity?

- Methodology : A multi-step synthesis is recommended. Begin with alkylation of 2,4,6-trimethylaniline using ethyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C. Monitor reaction progress via TLC. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Final purification can be achieved through recrystallization using ethanol/water mixtures .

- Critical Parameters : Control reaction temperature to minimize side products like over-alkylation. Use anhydrous conditions to prevent hydrolysis of intermediates.

Q. Which analytical techniques are most effective for characterizing this compound?

- Techniques and Parameters :

- GC-MS : Use a DB-5 column (30 m × 0.25 mm) with He carrier gas (1 mL/min). Program temperature from 50°C (hold 2 min) to 280°C at 10°C/min. Compare fragmentation patterns with NIST library .

- ¹H/¹³C NMR : Dissolve in CDCl₃. Assign peaks using DEPT-135 and HSQC (e.g., aromatic protons at δ 6.8–7.2 ppm, ethyl CH₃ at δ 1.2–1.4 ppm) .

- IR Spectroscopy : Key bands include N-H stretch (~3400 cm⁻¹) and C-N aromatic vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound be resolved?

- Approach : Perform 2D NMR (COSY, NOESY) to confirm coupling between adjacent protons. For ambiguous signals, use computational NMR prediction (e.g., DFT with Gaussian 16, B3LYP/6-31G* basis set). Cross-validate with X-ray crystallography (SHELX suite for structure refinement) to resolve steric effects influencing splitting .

Q. What computational methods predict the reactivity of this compound in electrophilic substitution reactions?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level. Calculate Fukui indices to identify nucleophilic sites (e.g., para to amine group).

- Molecular Dynamics (MD) : Simulate solvation effects in toluene or DMF to model reaction environments.

- Validation : Compare predicted regioselectivity with experimental nitration results (HNO₃/H₂SO₄ system) .

Q. How to analyze interactions between this compound and biomolecules (e.g., enzymes)?

- Experimental Design :

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip. Measure binding kinetics (ka/kd) with target proteins like cytochrome P450.

- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) for ligand-protein binding.

- In Silico Docking : Use AutoDock Vina to predict binding poses in enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.